molecular formula C11H13ClN2S B13401878 2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride

2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride

Cat. No.: B13401878
M. Wt: 240.75 g/mol
InChI Key: XQCUEKANDANWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C11H13ClN2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride typically involves the cyclization and condensation of haloketones with thioamide. One common method is the Gabriel synthesis, which involves treating α-acylaminoketones with stoichiometric amounts of phosphorus pentasulfide (P2S5) or Lawesson’s reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar cyclization and condensation reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines or alcohols.

Scientific Research Applications

2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

2-Phenyl-1-(thiazol-2-YL)ethanamine hydrochloride is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other thiazole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H13ClN2S

Molecular Weight

240.75 g/mol

IUPAC Name

2-phenyl-1-(1,3-thiazol-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H12N2S.ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;/h1-7,10H,8,12H2;1H

InChI Key

XQCUEKANDANWHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC=CS2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.